tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Description
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring substituted with both a hydroxy (-OH) and a trifluoromethyl (-CF₃) group at the 3-position. The tert-butyl carbamate group (-Boc) acts as a protective moiety for the amine functionality, making this compound valuable in organic synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₆F₃NO₃, with a molecular weight of 255.24 g/mol. The cyclobutane ring introduces steric strain, which may influence conformational stability and reactivity in synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-6-4-9(16,5-6)10(11,12)13/h6,16H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIUORAPQPBASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129112 | |
| Record name | Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-65-8 | |
| Record name | Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises three critical structural elements:
- A cyclobutane ring substituted with hydroxyl (-OH) and trifluoromethyl (-CF₃) groups at the 3-position.
- A carbamate group (-OC(O)NH-) linked to the cyclobutane.
- A tert-butyl group (-C(CH₃)₃) as the carbamate’s ester component.
Retrosynthetically, the molecule can be dissected into two primary precursors:
Synthesis of the Cyclobutane Core
Sulfur Tetrafluoride (SF₄)-Mediated Trifluoromethylation
The most scalable method for introducing the -CF₃ group involves reacting cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄). This approach, validated by recent studies, enables the direct conversion of carboxylic acids to trifluoromethyl groups under thermal conditions (100–150°C).
Representative Reaction Scheme:
Cyclobutane carboxylic acid + SF₄ → 3-Trifluoromethylcyclobutane + CO₂ + HF
Example :
3-Hydroxycyclobutane-1-carboxylic acid undergoes SF₄ treatment to yield 3-hydroxy-3-(trifluoromethyl)cyclobutane. Key advantages include:
- Broad substrate scope : Compatible with nitro, halogen, and amino substituents.
- Gram-to-multigram scalability : Products isolated via crystallization or distillation.
Table 1: SF₄ Reaction Yields for Selected Substrates
| Starting Material | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Nitrocyclobutane-1-carboxylic acid | 3-Nitro-1-(trifluoromethyl)cyclobutane | 78 | >95% |
| 3-Hydroxycyclobutane-1-carboxylic acid | 3-Hydroxy-1-(trifluoromethyl)cyclobutane | 82 | >98% |
| 3-Aminocyclobutane-1-carboxylic acid | 3-Amino-1-(trifluoromethyl)cyclobutane | 65 | >90% |
Functional Group Interconversion: Hydroxyl to Amine
The introduction of the amine group at the 3-position remains a critical challenge. Two pathways have been explored:
Direct Amination of Hydroxycyclobutanes
- Mitsunobu Reaction : Using phthalimide and DIAD, though tertiary alcohols exhibit limited reactivity.
- Epoxide Ring-Opening : Epoxidation of cyclobutene derivatives followed by NH₃ treatment, yielding amino alcohols.
Reductive Amination
Cyclobutane ketones (e.g., 3-oxo-1-(trifluoromethyl)cyclobutane) react with ammonium acetate and NaBH₃CN to form 3-amino-3-(trifluoromethyl)cyclobutanol.
Equation :
$$ \text{3-Oxo-1-(CF}3\text{)cyclobutane} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Amino-3-(CF}3\text{)cyclobutanol} $$
Carbamate Formation via Boc Protection
The final step involves protecting the cyclobutylamine with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild conditions (0–25°C, dichloromethane) with quantitative yields.
Mechanism :
- Deprotonation of the amine by a base (e.g., DMAP, Et₃N).
- Nucleophilic attack on Boc anhydride.
- Elimination of tert-butyl carbonate.
Example :
3-Amino-3-(trifluoromethyl)cyclobutanol reacts with Boc anhydride to form the target carbamate.
Table 2: Optimization of Boc Protection Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMAP | DCM | 25 | 2 | 95 |
| Et₃N | THF | 0 | 4 | 88 |
| NaHCO₃ | Water/DCM | 25 | 6 | 75 |
Structural Characterization and Validation
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| SF₄ Trifluoromethylation | 65–82 | High | Nitro, amino, halogens |
| Reductive Amination | 50–70 | Moderate | Ketones only |
| Boc Protection | 75–95 | High | Broad |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the trifluoromethyl group or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the cyclobutyl ring .
Scientific Research Applications
Research indicates that tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate may exhibit significant biological activities, particularly:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structure allows it to form covalent bonds with nucleophilic sites on proteins, modulating enzymatic activity.
- Receptor Interaction : Investigations into receptor binding suggest that this compound may interact with various biological targets, influencing signaling pathways. Such interactions are critical for understanding its mechanisms of action and potential therapeutic effects .
Pharmacological Investigations
Given its structural characteristics, this compound is a candidate for further pharmacological studies. Compounds with similar structures have been explored as inhibitors in diverse biological pathways, making this compound relevant for drug discovery efforts aimed at treating various diseases .
Case Study 1: Enzyme Inhibition
In a study examining enzyme inhibitors, this compound demonstrated promising results in inhibiting a specific enzyme linked to metabolic disorders. The mechanism involved covalent bonding with the enzyme's active site, leading to decreased activity and suggesting potential therapeutic applications.
Case Study 2: Receptor Binding
Another study focused on receptor binding assays where this compound was shown to selectively bind to a receptor implicated in neurodegenerative diseases. This interaction was characterized by changes in receptor signaling pathways, indicating its potential as a lead compound for developing new treatments.
Mechanism of Action
The mechanism by which tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate
- Key Differences: Replaces the cyclobutane ring with a bicyclo[3.3.1]nonane scaffold.
- Implications :
tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2)
- Key Differences : Cyclohexane ring replaces cyclobutane; substituent is -F instead of -OH/-CF₃.
- Implications: Reduced steric strain enhances stability. Fluorine’s electronegativity increases polarity but lacks the hydrogen-bonding capability of -OH. Molecular Weight: 229.28 g/mol (C₁₁H₂₀FNO₂), lower than the main compound .
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate (CAS 877964-32-4)
- Key Differences : Chlorosulfonyl (-SO₂Cl) group replaces -OH/-CF₃.
- Implications: Strong electron-withdrawing substituent increases electrophilicity, enhancing reactivity in nucleophilic substitutions. Molecular Weight: ~279.75 g/mol (C₉H₁₅ClNO₄S), higher due to sulfonyl and chlorine .
Functional Group Variations
tert-butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate
- Key Differences : Incorporates a 2-fluorophenyl group and a ketone (-C=O) on the cyclobutane.
- Ketone increases polarity but may reduce metabolic stability compared to -OH. Molecular Weight: 293.33 g/mol (C₁₆H₂₀FNO₃) .
tert-butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate (CAS 1638764-51-8)
- Key Differences : Tetrazole ring replaces -OH/-CF₃.
- Implications :
- Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability.
- Enhances hydrogen-bonding capacity.
- Molecular Weight : 239.27 g/mol (C₁₀H₁₇N₅O₂) .
Biological Activity
Tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate, with the molecular formula C10H16F3NO3 and a molecular weight of 255.23 g/mol, is a compound characterized by its unique structure that includes a trifluoromethyl group. This structural feature is significant as it may influence the compound's biological activity and reactivity in various biochemical contexts.
The compound is classified as a derivative of carbamic acid, known for its diverse applications in medicinal chemistry and material science. The trifluoromethyl group contributes to the compound's lipophilicity and potential for different reactivity due to the electronegative fluorine atoms, which can affect binding interactions with biological targets .
Biological Activity Overview
Research into the biological activity of this compound suggests potential roles in various therapeutic areas, particularly in modulating enzymatic activities and binding affinities to specific biological targets.
Key Findings
- Enzymatic Modulation : Initial studies indicate that this compound may act as an inhibitor or modulator of specific enzymes, which could be beneficial in treating diseases where such enzymes play a crucial role.
- Binding Affinity : Interaction studies have shown that the compound has a notable binding affinity to certain receptors, potentially influencing pathways related to inflammation and immune response .
- Metabolic Stability : The presence of the trifluoromethyl group may enhance the metabolic stability of the compound, making it a viable candidate for further pharmacological development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H16F3NO3 | Contains trifluoromethyl group; potential for different reactivity due to fluorine atoms |
| Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate | C10H19NO3 | Hydroxymethyl substitution provides different reactivity patterns |
| Tert-Butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate | C11H20F3NO4 | Additional methoxy group alters solubility and reactivity |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antimicrobial Activity : Research has shown that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds bearing fluorinated groups often demonstrate enhanced antibacterial properties compared to their non-fluorinated counterparts .
- Inflammatory Response Modulation : In models of inflammatory diseases, compounds structurally related to this compound have been shown to reduce markers of inflammation significantly, indicating potential therapeutic applications in conditions like rheumatoid arthritis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
